molecular formula C44H58N4O6 B024796 Hematoporphyrin dipentyl ether CAS No. 109351-24-8

Hematoporphyrin dipentyl ether

Cat. No. B024796
CAS RN: 109351-24-8
M. Wt: 739 g/mol
InChI Key: OTYANVOPFDTJQO-UHFFFAOYSA-N
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Description

Hematoporphyrin dipentyl ether (HDPE) is a photosensitizer that has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment. It is a derivative of hematoporphyrin, a natural photosensitizer found in red blood cells. HDPE has been shown to have high phototoxicity and is activated by light at a specific wavelength.

Scientific Research Applications

Hematoporphyrin dipentyl ether has been extensively studied for its potential use in PDT for cancer treatment. PDT involves the administration of a photosensitizer followed by exposure to light at a specific wavelength, which activates the photosensitizer and generates reactive oxygen species that can kill cancer cells. This compound has been shown to have high phototoxicity and has been used in preclinical studies for the treatment of various types of cancer, including lung, breast, and prostate cancer.

Mechanism of Action

The mechanism of action of Hematoporphyrin dipentyl ether involves the generation of reactive oxygen species (ROS) upon exposure to light at a specific wavelength. The ROS generated can cause damage to cellular components, including DNA, proteins, and lipids, leading to cell death. This compound has been shown to accumulate in cancer cells and has a higher phototoxicity towards cancer cells than normal cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in the absence of light. However, upon exposure to light, this compound can cause damage to cells and tissues. The biochemical and physiological effects of this compound include the generation of ROS, activation of cellular signaling pathways, and induction of cell death. This compound has also been shown to induce an immune response, which can enhance its anticancer effects.

Advantages and Limitations for Lab Experiments

Hematoporphyrin dipentyl ether has several advantages for use in lab experiments, including its high phototoxicity, specificity towards cancer cells, and ability to induce an immune response. However, there are also limitations to its use, including the need for a specific wavelength of light for activation, the potential for photobleaching, and the need for careful handling due to its toxicity upon exposure to light.

Future Directions

There are several future directions for the use of Hematoporphyrin dipentyl ether in cancer treatment. These include the development of new formulations of this compound that can improve its pharmacokinetics and biodistribution, the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, and the development of new imaging techniques to monitor the distribution and activation of this compound in vivo. Additionally, the use of this compound in other applications, such as antimicrobial therapy and imaging, is an area of active research.

Synthesis Methods

The synthesis of Hematoporphyrin dipentyl ether involves the reaction of hematoporphyrin with pentyl chloride in the presence of a base. The resulting product is purified using column chromatography to obtain pure this compound. The purity of this compound is critical for its use in PDT as impurities can affect its phototoxicity.

properties

CAS RN

109351-24-8

Molecular Formula

C44H58N4O6

Molecular Weight

739 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-3,7,12,17-tetramethyl-8,13-bis(1-pentoxyethyl)-22,23-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C44H58N4O6/c1-9-11-13-19-53-29(7)43-27(5)35-21-33-25(3)31(15-17-41(49)50)37(45-33)24-38-32(16-18-42(51)52)26(4)34(46-38)22-39-44(30(8)54-20-14-12-10-2)28(6)36(48-39)23-40(43)47-35/h21-24,29-30,47-48H,9-20H2,1-8H3,(H,49,50)(H,51,52)

InChI Key

OTYANVOPFDTJQO-UHFFFAOYSA-N

SMILES

CCCCCOC(C)C1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)C(C)OCCCCC)C

Canonical SMILES

CCCCCOC(C)C1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)C(C)OCCCCC)C

synonyms

hematoporphyrin dipentyl ether
HP-diamyl ethe

Origin of Product

United States

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